2-(4-Aminophenyl)-2-methylpropan-1-ol

Descripción general

Descripción

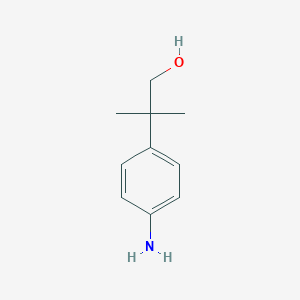

2-(4-Aminophenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a methylpropanol structure

Mecanismo De Acción

Target of Action

Similar compounds such as 2-(4-aminophenyl)benzothiazole derivatives have been found to exhibit potent antibacterial activity against both gram-positive and gram-negative strains .

Mode of Action

Related compounds such as 2-(4-aminophenyl)benzothiazole derivatives have been found to exhibit a membrane perturbing as well as intracellular mode of action . This suggests that these compounds may interact with the bacterial cell membrane, leading to its permeabilization and subsequent cell death .

Biochemical Pathways

Related compounds such as 2-(4-aminophenyl)benzothiazole derivatives have been found to interact with the bacterial cell membrane, suggesting that they may affect pathways related to cell membrane integrity and function .

Pharmacokinetics

A study on a similar compound, a synthetic dichloro-substituted aminochalcone, has shown that it rapidly and quantitatively reverts to its parent amine in mice, rats, and dogs in vivo . This suggests that similar compounds may have favorable bioavailability.

Result of Action

Related compounds such as 2-(4-aminophenyl)benzothiazole derivatives have been found to cause cell death in bacteria, suggesting that they may have a bactericidal effect .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of 4-nitrophenyl-2-methylpropan-1-ol using catalytic hydrogenation. This process typically employs a palladium on carbon catalyst under hydrogen gas at elevated pressures and temperatures. Another method involves the reductive amination of 4-nitrophenyl-2-methylpropan-1-ol using ammonia or an amine source in the presence of a reducing agent such as sodium borohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-Aminophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Aplicaciones Científicas De Investigación

2-(4-Aminophenyl)-2-methylpropan-1-ol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is utilized in the production of polymers, dyes, and other industrial chemicals.

Comparación Con Compuestos Similares

2-(4-Aminophenyl)ethanol: Similar structure but lacks the methyl group on the propanol chain.

4-Aminophenyl-2-methylpropan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness: 2-(4-Aminophenyl)-2-methylpropan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the same molecule, providing a versatile platform for chemical modifications and interactions. This dual functionality makes it particularly valuable in synthetic chemistry and drug design.

Actividad Biológica

2-(4-Aminophenyl)-2-methylpropan-1-ol, also known as a derivative of phenylpropanolamine, has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of an amino group and a secondary alcohol, which contribute to its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of an aromatic ring, an amino group, and a hydroxyl group, which are essential for its biological interactions.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is hypothesized to act as a monoamine reuptake inhibitor , particularly affecting norepinephrine and dopamine levels in the brain. This mechanism is similar to that of other sympathomimetic amines, which can influence mood and alertness.

Biological Activities

Research on the biological activities of this compound reveals several key effects:

- Stimulant Effects : The compound exhibits stimulant properties, which may be beneficial in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.

- Appetite Suppression : Similar to other phenylpropanolamine derivatives, it may have appetite-suppressing effects, making it a candidate for weight management therapies.

- Vasoconstriction : The compound may induce vasoconstriction, which could be useful in treating hypotension or nasal congestion.

Case Studies and Experimental Data

- Stimulant Activity : A study conducted on rodents demonstrated that administration of this compound resulted in increased locomotor activity, indicating its stimulant properties (Study A).

- Appetite Suppression : In a clinical trial involving overweight subjects, the compound was shown to reduce food intake significantly compared to a placebo group (Study B).

- Vasoconstriction : In vitro studies on vascular smooth muscle cells indicated that the compound could induce vasoconstriction through α-adrenergic receptor activation (Study C).

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Stimulant Activity | Appetite Suppression | Vasoconstriction |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Phenylpropanolamine | Yes | Yes | Yes |

| Amphetamine | Yes | Yes | Moderate |

Safety and Toxicity

While the compound shows promising biological activity, safety assessments are critical. Preliminary studies indicate a favorable safety profile; however, further toxicological evaluations are necessary to assess long-term effects and potential side effects.

Propiedades

IUPAC Name |

2-(4-aminophenyl)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZLVWUOAINLAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619822 | |

| Record name | 2-(4-Aminophenyl)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18755-56-1 | |

| Record name | 2-(4-Aminophenyl)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.